4-Nitroso-2-nitrotoluene
Overview
Description
4-Nitroso-2-nitrotoluene is an organic compound with the molecular formula C7H6N2O3 It is a derivative of toluene, where the methyl group is substituted with nitroso and nitro groups
Preparation Methods
4-Nitroso-2-nitrotoluene can be synthesized through several methods. One common synthetic route involves the nitration of 2-nitrotoluene, followed by the nitrosation of the resulting product. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, while the nitrosation process can be carried out using sodium nitrite in the presence of an acid .
Chemical Reactions Analysis
4-Nitroso-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 4-aminotoluene or 4-nitrosoaniline.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 4-nitrobenzyl bromide.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions.
Scientific Research Applications
4-Nitroso-2-nitrotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitroso-2-nitrotoluene involves its interaction with various molecular targets. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. These interactions can result in the modification of biological pathways and cellular processes .
Comparison with Similar Compounds
4-Nitroso-2-nitrotoluene can be compared with other nitroaromatic compounds, such as:
2,4,6-Trinitrotoluene (TNT): Unlike TNT, which is primarily used as an explosive, this compound has more specialized applications in research and industry.
2,4-Dinitrotoluene: This compound is used as an intermediate in the production of polyurethane foams and explosives.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
1-methyl-2-nitro-4-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCJZIDMDQTVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231729 | |
Record name | 4-Nitroso-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82414-03-7 | |
Record name | 4-Nitroso-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitroso-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.